5-bromo-N-methylpyridin-2-amine
Overview
Description
The compound 5-bromo-N-methylpyridin-2-amine is a brominated pyridine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of the bromine atom and the N-methyl group on the pyridine ring can significantly influence the chemical reactivity and physical properties of the molecule.
Synthesis Analysis
The synthesis of brominated pyridine derivatives can be achieved through various methods. For instance, the preparation of 5-bromo-2,4-dichloro-6-methylpyrimidine followed by reaction with ammonia leads to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which can further react with secondary amines to afford substituted aminopyrimidines . Another efficient synthesis route is described for 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which involves multiple steps including regioselective substitution, methoxylation, and bromination . These methods highlight the complexity and the regioselective nature of synthesizing brominated pyridine compounds.
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives is often characterized by X-ray crystallography. For example, the crystal structure of a related compound, 5-bromo-2-chloro-6-methylpyrimidin-4-amine, was determined to crystallize in the monoclinic system with significant intramolecular hydrogen bonding . Such structural analyses are crucial for understanding the molecular geometry and potential binding interactions of these compounds.
Chemical Reactions Analysis
Brominated pyridine derivatives can undergo various chemical reactions, including nucleophilic substitution and condensation. A series of (E)-N-benzylidene-5-bromopyridin-2-amine compounds were synthesized from 5-bromo-2-aminopyridine with different substituted benzaldehydes, showcasing the versatility of these molecules in forming imine linkages . The reactivity of the bromine atom is a key factor in these transformations, as it can be displaced or participate in coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-bromo-N-methylpyridin-2-amine and its derivatives are influenced by the substituents on the pyridine ring. The presence of a bromine atom can increase the density and boiling point of the compound, while the N-methyl group can affect its basicity and solubility. Spectroscopic data such as UV, IR, and NMR are used to confirm the structure and to study the effect of substituents on the spectral properties . These properties are essential for the application of these compounds in various fields.
Scientific Research Applications
Catalyzed Reactions
5-bromo-N-methylpyridin-2-amine is utilized in catalyzed reactions. For instance, the amination of 5-bromo-2-chloropyridine, catalyzed by a palladium-Xantphos complex, predominantly gives a 5-amino-2-chloropyridine product in high yield and chemoselectivity (Ji, Li, & Bunnelle, 2003). Similarly, palladium-catalyzed Suzuki cross-coupling reactions synthesize novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine (Ahmad et al., 2017).
Large Scale Synthesis
The compound plays a role in large-scale chemical synthesis. For example, 5-Bromo-2-nitropyridine is prepared from the corresponding amine via hydrogen peroxide oxidation in large-scale production, showcasing its importance in industrial processes (Agosti et al., 2017).
Aminocarbonylation Processes
In aminocarbonylation processes, 5-bromo-N-methylpyridin-2-amine is used for the functionalization of various compounds. For instance, 5-iodo- and 4,5-dibromo-2-methylpyridazin-3(2H)-ones were aminocarbonylated in the presence of various amines, including amino acid methyl esters, in a palladium-catalyzed reaction, indicating its utility in the synthesis of complex organic compounds (Takács et al., 2012).
Structural Characterization
Structural characterization of compounds derived from 5-bromo-N-methylpyridin-2-amine is also an area of research. For instance, the structure of ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, synthesized from the reaction of 6-methylpyridin-2-amine, has been studied, demonstrating the compound's significance in the understanding of molecular structures (Yao et al., 2010).
Chemoselective Functionalization
The chemoselective functionalization of 5-bromo-N-methylpyridin-2-amine-related compounds is another application. For instance, the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine has been described, indicating the compound's role in selective chemical transformations (Stroup et al., 2007).
Copper-Catalyzed Bond Formation
Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy, and 2-bromo-5-halopyridine showcases its importance in catalysis. The selective amination preferably at C-5 in 2-bromo-5-iodopyridine under similar conditions illustrates its versatile role in catalytic reactions (Roy et al., 2017).
Safety And Hazards
Safety information for 5-bromo-N-methylpyridin-2-amine indicates that it may be harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .
properties
IUPAC Name |
5-bromo-N-methylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-8-6-3-2-5(7)4-9-6/h2-4H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPPOPZLVCZUPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576241 | |
Record name | 5-Bromo-N-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10576241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-methylpyridin-2-amine | |
CAS RN |
84539-30-0 | |
Record name | 5-Bromo-N-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10576241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-N-methylpyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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